molecular formula C10H8N2O3 B1373722 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid CAS No. 1159694-86-6

3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid

Cat. No. B1373722
CAS RN: 1159694-86-6
M. Wt: 204.18 g/mol
InChI Key: CVBZTKSCBCMNJP-UHFFFAOYSA-N
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Description

3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is a chemical compound with the molecular weight of 204.19 . Its IUPAC name is 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid involves several steps. The yield of the synthesis process can vary, but it has been reported to be as high as 71.9% . The product appears as a light yellow liquid with a melting point between 158-160°C .


Molecular Structure Analysis

The molecular structure of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is characterized by the presence of a five-membered 1,2,4-oxadiazole heterocyclic ring . This ring contains one oxygen and two nitrogen atoms . The InChI code for this compound is 1S/C10H8N2O3/c13-10(14)9-11-8(12-15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) .


Physical And Chemical Properties Analysis

3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is a light yellow liquid with a melting point between 158-160°C . Its molecular weight is 204.19 . The compound’s InChI code is 1S/C10H8N2O3/c13-10(14)9-11-8(12-15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) .

Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with activities against a variety of pathogens. They exhibit anti-bacterial , anti-viral , and anti-leishmanial properties. The design of these compounds often involves the consideration of structure-activity relationships (SAR) to optimize their effectiveness against specific targets .

Mode of Action Studies

The mode of action of 1,2,4-oxadiazole derivatives has been studied using molecular docking techniques. For instance, the interaction of these compounds with Trypanosoma cruzi cysteine protease cruzain has been explored to understand their anti-trypanosomal activity and cytotoxicity .

Synthesis of Heterocyclic Scaffolds

The synthesis of nitrogen- and oxygen-containing scaffolds like 1,2,4-oxadiazoles is significant due to their versatility in drug discovery. These scaffolds are crucial for creating new chemical entities that can act against resistant microorganisms .

Pharmaceutical Applications

Oxadiazoles serve as important components in pharmacophores or as linkers in drug molecules. They have been utilized in medicinal applications as anticancer , vasodilator , anticonvulsant , and antidiabetic agents. Their structural diversity allows for the development of a wide range of pharmaceutical compounds .

Energetic Materials

Due to their favorable oxygen balance and positive heat of formation, oxadiazole derivatives have been established as potential high-energy core materials. Their energetic behavior makes them suitable for applications in material science .

Biological Activities

Derivatives of oxadiazoles, including the 1,3,4-oxadiazole variant, have shown significant biological activities. These include anti-depressive , anti-convulsive , analgesic , herbicidal , muscle relaxant , pesticidal , anti-malarial , antitumor , anti-HCV , anti-inflammatory , and insecticidal activities .

Synthetic Routes

The synthetic routes leading to oxadiazoles are diverse and have been extensively reviewed. These routes are crucial for the development of new compounds with desired properties and activities .

properties

IUPAC Name

3-benzyl-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-10(14)9-11-8(12-15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBZTKSCBCMNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid

Synthesis routes and methods

Procedure details

A mixture of 3-Benzyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester (360 mg, 1.6 mmol) and lithiumhydroxide-hydrate (65 mg, 1.6 mmol) in 10 mL MeOH and 5 mL water was stirred at room temperature for 1 h. The mixture was evaporated in vacuo to yield the crude product which was used in the next step without further purification.
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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